molecular formula C10H16N4OS B3236231 N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide CAS No. 1365942-13-7

N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide

Cat. No. B3236231
CAS RN: 1365942-13-7
M. Wt: 240.33
InChI Key: NSTODOMIPZHQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

Scientific Research Applications

Antitumor Activity

  • A study conducted by Wu et al. (2017) synthesized and evaluated novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, revealing potent antiproliferative activity against human cervical and lung cancer cell lines. One compound, in particular, demonstrated significant inhibition of HeLa cells, inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Anti-inflammatory Applications

  • Raghavendra et al. (2012) synthesized N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, exploring their use as COX-2 inhibitors. These compounds demonstrated significant anti-inflammatory activity in vivo, complemented by molecular docking experiments confirming their mechanism of action (Raghavendra et al., 2012).

Antibacterial Evaluation

  • Varshney et al. (2009) developed (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamides and assessed their antibacterial activity against various resistant bacteria. These compounds exhibited lower MIC values compared to linezolid against multiple bacteria strains, including Staphylococcus aureus and Klebsiella pneumoniae (Varshney et al., 2009).

Antipsychotic Evaluation

  • A proposal by Bari et al. (2019) focused on synthesizing aryl piperazine derivatives for antipsychotic evaluation. Their research aimed to explore these compounds' effects on behavior symptoms and their inhibition of 5-hydroxytryptophan induced head twitches behavior (Bari et al., 2019).

Antimicrobial and Antifungal Applications

  • A study by Xia (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae and showed some antiviral activity against tobacco mosaic virus (Xia, 2015).

properties

IUPAC Name

N-[5-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-8(15)13-10-12-6-9(16-10)7-14-4-2-11-3-5-14/h6,11H,2-5,7H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTODOMIPZHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
Reactant of Route 5
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.